N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, the specific molecular structure of “N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide” is not available in the current resources .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .Scientific Research Applications
Synthesis and Characterization
A series of novel compounds including derivatives of benzenesulfonamides have been synthesized for potential applications in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, Ş. Küçükgüzel et al. (2013) synthesized a series of derivatives and evaluated their bioactivities, revealing that some compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib (Ş. Küçükgüzel et al., 2013).
Antimicrobial Activity
Novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying biologically active sulfonamide moiety have been synthesized and displayed interesting antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and fungi. Compounds synthesized by M. Ghorab et al. (2017) demonstrated higher activity compared to reference drugs, showcasing the potential of these compounds in antimicrobial applications (M. Ghorab et al., 2017).
Cancer Research
The exploration of benzenesulfonamide derivatives for anticancer activity has been a focus of several studies. J. Sławiński and Z. Brzozowski (2006) synthesized derivatives showing remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, highlighting the potential of these compounds in cancer treatment (J. Sławiński & Z. Brzozowski, 2006).
Molecular Docking and Bioassay Studies
Molecular docking and bioassay studies provide insights into the interaction mechanisms and efficacy of synthesized compounds. B. J. Al-Hourani et al. (2016) conducted a study on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, demonstrating its potential as a cyclooxygenase-2 inhibitor, although it showed no inhibition potency for the enzyme (B. J. Al-Hourani et al., 2016).
Rotational Spectroscopy Study
Rotational spectroscopy studies, such as the one conducted by Annalisa Vigorito et al. (2022), have analyzed the shapes and conformations of sulfonamides, including benzenesulfonamide derivatives. This study provides valuable information on the conformations of these molecules and their potential bioactive forms, which is crucial for understanding their interactions within biological receptors (Annalisa Vigorito et al., 2022).
Mechanism of Action
Target of Action
The primary target of N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
The mode of action of This compound involves its interaction with its targets through a process known as transmetalation . This process occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by This compound Boronic acids and their esters are often involved in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The pharmacokinetics of This compound It’s important to note that these compounds are only marginally stable in water .
Result of Action
The molecular and cellular effects of This compound The compound’s interaction with its targets through transmetalation could result in the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of This compound can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH .
Safety and Hazards
Properties
IUPAC Name |
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-7-6-8-11(9-10)20(16,17)15-5/h6-9,15H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIPTCFKYOTDME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725919 | |
Record name | N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1293987-69-5 | |
Record name | N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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